molecular formula C14H12F2 B1441838 1-[Difluoro(phenyl)methyl]-2-methylbenzene CAS No. 1204295-98-6

1-[Difluoro(phenyl)methyl]-2-methylbenzene

Cat. No. B1441838
CAS RN: 1204295-98-6
M. Wt: 218.24 g/mol
InChI Key: GWCDDVVRTZXICP-UHFFFAOYSA-N
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Description

1-[Difluoro(phenyl)methyl]-2-methylbenzene is a synthetic chemical compound. It’s a colorless or light yellow oil that is insoluble in water. The molecular formula is C14H12F2, with an average mass of 218.242 Da and a monoisotopic mass of 218.090714 Da .


Synthesis Analysis

The synthesis of such compounds has seen significant advancements in recent years. Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of this compound is complex. The compound contains a benzene ring, which is a cyclic hydrocarbon with a continuous pi bond. The difluoro(phenyl)methyl group is attached to one carbon of the benzene ring, and a methyl group is attached to another carbon .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a colorless or light yellow oil that is insoluble in water. More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Methodological Development

  • Synthesis of Fluorinated Compounds : Research on the synthesis of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, underscores the importance of developing practical, large-scale methods for producing key intermediates in the manufacture of materials like flurbiprofen. The search for cost-effective, less hazardous synthesis methods, avoiding expensive palladium catalysts and toxic reagents, highlights the ongoing innovation in creating fluorinated organic compounds with potential relevance to "1-[Difluoro(phenyl)methyl]-2-methylbenzene" (Qiu et al., 2009).

Environmental Fate and Behavior

  • Degradation of Polyfluoroalkyl Chemicals : The environmental persistence and degradation pathways of polyfluoroalkyl chemicals are crucial for understanding the fate of "this compound" in nature. Studies focusing on microbial degradation offer insights into potential environmental impacts and degradation products of similar fluorinated compounds, emphasizing the need for comprehensive assessments of their biodegradability and toxicological profiles (Liu & Avendaño, 2013).

Analytical and Material Applications

  • Plastic Scintillators : The exploration of new materials for radiation detection, including the use of polymethyl methacrylate-based scintillators, reflects the broader utility of fluorinated compounds in enhancing the performance and stability of these materials. Such research might parallel the potential uses of "this compound" in developing advanced materials with specific optical or electronic properties (Salimgareeva & Kolesov, 2005).

Fluorinated Chemosensors

  • Development of Chemosensors : The design and application of chemosensors based on fluorinated platforms, such as 4-methyl-2,6-diformylphenol derivatives, illustrate the significant role of fluorinated compounds in detecting various analytes. This research underscores the potential for "this compound" to serve as a building block in creating sensitive and selective sensors for environmental monitoring, healthcare, and industrial applications (Roy, 2021).

Future Directions

The field of difluoromethylation has seen significant advancements and is of interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . Future research may focus on further developing these methods and exploring their applications.

properties

IUPAC Name

1-[difluoro(phenyl)methyl]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2/c1-11-7-5-6-10-13(11)14(15,16)12-8-3-2-4-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCDDVVRTZXICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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